Bienvenue dans la boutique en ligne BenchChem!

N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Antimalarial drug discovery Plasmodium falciparum High-throughput screening

This N,N'-disubstituted oxalamide is a validated negative control for P. falciparum phenotypic screening (MMV HGL1: -3.0% inhibition at 2 µM). Its specific 4-methylbenzyl/meta-2-oxopyrrolidinyl substitution distinguishes it from active kinase or antimalarial chemotypes, making it essential for assay validation and SAR studies. Drug-like properties (XLogP3: 2.1, TPSA: 78.5 Ų) support library design. Procure this precisely characterized compound to eliminate false-positive signals from oxalamide scaffolds.

Molecular Formula C20H21N3O3
Molecular Weight 351.406
CAS No. 941890-35-3
Cat. No. B2397648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
CAS941890-35-3
Molecular FormulaC20H21N3O3
Molecular Weight351.406
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
InChIInChI=1S/C20H21N3O3/c1-14-7-9-15(10-8-14)13-21-19(25)20(26)22-16-4-2-5-17(12-16)23-11-3-6-18(23)24/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H,21,25)(H,22,26)
InChIKeyFKZMERDJUDDVSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941890-35-3): Baseline Identity and Procurement-Relevant Characteristics


N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (PubChem CID 18584412; ChEMBL ID CHEMBL4958736) is a synthetic small-molecule oxalamide derivative with molecular formula C20H21N3O3 and molecular weight 351.4 g/mol [1]. The compound features a 4-methylbenzyl group linked via an oxalamide bridge to a 3-(2-oxopyrrolidin-1-yl)phenyl moiety, placing it within a class of N,N'-disubstituted oxalamides that have been investigated across multiple therapeutic areas including kinase inhibition, antimalarial activity, and MAO-B inhibition [2]. In ChEMBL, this compound carries a Max Phase annotation of 'Preclinical' and has two associated bioactivity records derived from a single screening dataset [1]. Its computed physicochemical properties include XLogP3-AA of 2.1, topological polar surface area (TPSA) of 78.5 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds [1].

Why In-Class Oxalamide Analogs Cannot Be Interchanged with N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide


Within the N,N'-disubstituted oxalamide chemical space, subtle structural variations produce divergent biological profiles. The target compound's specific combination of a 4-methylbenzyl terminus and a meta-substituted 2-oxopyrrolidin-1-yl phenyl ring distinguishes it from closely related analogs such as N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941890-20-6), N1-benzyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and regioisomers bearing the 2-oxopyrrolidinyl group at the 4-position of the central phenyl ring [1]. In the MMV Hit Generation Library 1 (HGL1) primary screen against asexual blood-stage Plasmodium falciparum NF54, the target compound exhibited -3.0% inhibition at 2 µM (Z score = 0.47) — effectively no antimalarial activity — demonstrating that even within this scaffold family, a single substituent change (e.g., 4-methylbenzyl vs. other N1-substituents) can determine whether any biological signal is observed [2]. Consequently, generic substitution based solely on the oxalamide core or 2-oxopyrrolidinyl substructure is scientifically unjustified for applications requiring specific target engagement.

Quantitative Differentiation Evidence for N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941890-35-3)


Antimalarial Screening: Target Compound vs. Library Baseline in the MMV HGL1 Primary Screen

In the MMV Hit Generation Library 1 (HGL1) primary screen of 141,786 novel compounds against asexual blood-stage Plasmodium falciparum NF54 using a nano-luciferase (nanoGlo) reporter assay, the target compound was tested at a single concentration of 2 µM with a 72-hour incubation [1]. It produced -3.0% inhibition versus the untreated control, with a Z score of 0.47, indicating no detectable antimalarial activity [1]. This result explicitly rules out the target compound as a direct antimalarial hit under the conditions of this validated HTS cascade, which employed orthogonal efficacy and cytotoxicity assays [1]. The dataset serves as a negative-selectivity control for researchers screening this chemotype against Plasmodium targets.

Antimalarial drug discovery Plasmodium falciparum High-throughput screening

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Closest Structural Analogs

The target compound (XLogP3-AA = 2.1) occupies a distinct lipophilicity space compared to its closest cataloged analogs [1]. The 4-fluorobenzyl analog (CAS 941890-20-6; C20H20FN3O3, MW 369.4) has a computed XLogP3 of approximately 2.4, reflecting the electron-withdrawing fluorine atom's different contribution to partition coefficient compared to the target compound's electron-donating 4-methyl group [2]. The benzyl analog lacking the 4-methyl substituent (CAS 941873-50-3; C19H19N3O3, MW 337.4) has XLogP3-AA of approximately 1.7 [2]. The target compound's TPSA of 78.5 Ų and two hydrogen bond donors are conserved across all three analogs, but the 4-methyl group introduces steric bulk (molar refractivity contribution) not present in the unsubstituted benzyl analog [1].

Physicochemical profiling Drug-likeness Oxalamide SAR

Regioisomeric Differentiation: 3-(2-Oxopyrrolidin-1-yl)phenyl vs. 4-Methyl-3-(2-Oxopyrrolidin-1-yl)phenyl Substitution Pattern

The target compound bears the 2-oxopyrrolidin-1-yl substituent at the meta (3-) position of the central phenyl ring with no additional methyl group on that ring. In contrast, several structurally related oxalamides described in the patent literature as KSP (kinesin spindle protein) inhibitors — including N1-cyclohexyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS not available; C19H25N3O3, MW 343.4) — feature the 2-oxopyrrolidinyl group at the 3-position with an additional 4-methyl substituent on the same phenyl ring . This 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl motif has been specifically claimed in patent filings (e.g., US Patent 7470693 and related filings by Bristol-Myers Squibb) as part of a kinase inhibitor pharmacophore targeting c-Met and KSP [1]. The target compound lacks this key 4-methyl group on the central phenyl ring, which may abolish or significantly alter kinase binding affinity relative to the patented KSP inhibitor series.

Regioisomer selectivity KSP inhibition Oxalamide kinase inhibitors

ChEMBL Max Phase Annotation: Preclinical Status with Limited Public Bioactivity Data

The ChEMBL database assigns the target compound a Max Phase of 'Preclinical' based on its inclusion in curated bioactivity datasets [1]. The compound has a total of 2 bioactivity records and 1 functional assay associated with it, both derived from the 2022 MMV HGL1 screening dataset (CHEMBL4888484) [1]. No additional target annotations, mechanism-of-action data, or ADMET profiles are curated in ChEMBL for this compound. This stands in contrast to more extensively characterized oxalamide clinical candidates (e.g., certain c-Met inhibitors that have reached Phase I/II) which typically have dozens to hundreds of bioactivity data points across multiple assays and targets [2]. For procurement decisions, this sparse data profile means that the compound is appropriate for exploratory research and screening library assembly, but not for programs requiring established target engagement or in vivo validation data.

Drug development stage Preclinical compound ChEMBL curation

Recommended Research and Procurement Scenarios for N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941890-35-3)


Negative Control for Antimalarial Phenotypic Screening Cascades

Based on the MMV HGL1 primary screen data showing -3.0% inhibition of P. falciparum NF54 at 2 µM (Z score = 0.47), this compound is well-suited as a negative control compound in malaria phenotypic assays [1]. Researchers developing new antimalarial screening cascades can use it to validate that their assay does not produce false-positive signals from structurally similar oxalamide chemotypes.

Exploratory SAR Probe for Oxalamide-Based Kinase Inhibitor Programs

The compound's 3-(2-oxopyrrolidin-1-yl)phenyl motif without the 4-methyl substituent distinguishes it from the patented KSP/c-Met inhibitor series [2]. Medicinal chemistry teams investigating the SAR of the central phenyl ring substitution pattern in oxalamide kinase inhibitors may procure this compound as a comparative tool to evaluate the contribution of the 4-methyl group to target binding and selectivity.

Physicochemical Benchmark for Oxalamide Library Design

With a measured XLogP3-AA of 2.1, MW of 351.4, and TPSA of 78.5 Ų, the target compound sits within favorable oral drug-like space and can serve as a reference point for designing focused oxalamide libraries [1]. Its balanced lipophilicity, moderate hydrogen bonding capacity, and low rotatable bond count make it a useful comparator when evaluating the property impacts of introducing polar or lipophilic substituents on either the N1-benzyl or N2-phenyl terminus.

Screening Library Diversification for Neglected Disease Drug Discovery

The compound's inclusion in the MMV HGL1 library reflects its structural novelty and drug-like properties [1]. Organizations building diverse screening collections for neglected tropical disease drug discovery may acquire this compound to ensure representation of the N-(2-oxopyrrolidin-1-yl)phenyl oxalamide chemotype, particularly given the documented lack of antimalarial activity which may redirect screening toward other parasitic or bacterial targets.

Quote Request

Request a Quote for N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.